
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol is a tertiary alcohol with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a methyl group and a 2-methylbutan-2-yl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides, ethers
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting their properties and dynamics.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a single hydroxyl group.
2-Methylcyclohexanol: A cyclohexanol derivative with a methyl group substitution.
2-Methyl-2-butanol: A tertiary alcohol with a similar branched structure but without the cyclohexane ring.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a branched alkyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
106615-13-8 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
1-methyl-2-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-11(2,3)10-8-6-7-9-12(10,4)13/h10,13H,5-9H2,1-4H3 |
InChI-Schlüssel |
NDAYTACHSTVSNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCCCC1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


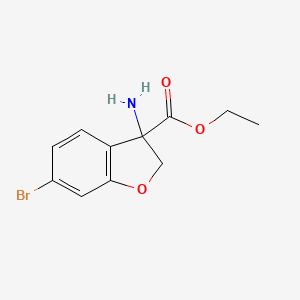
![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
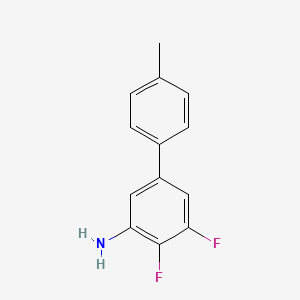
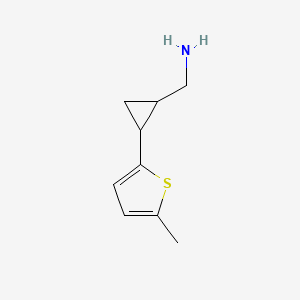
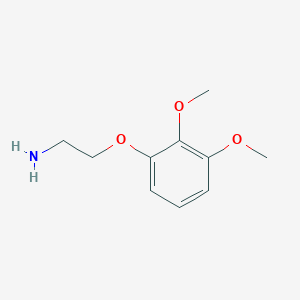

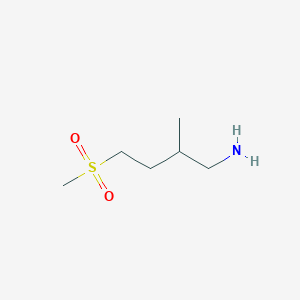
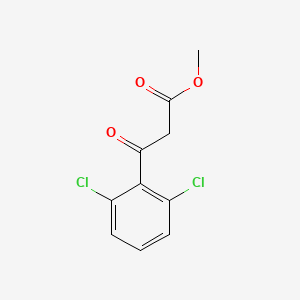


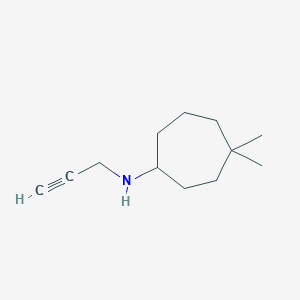
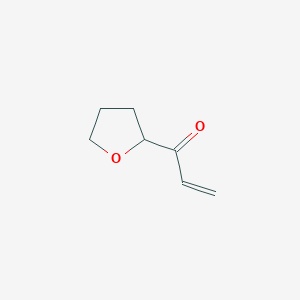
![4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B15324519.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
